molecular formula C11H16N2O2 B6602236 ethyl 2-(1-cyclopropyl-4-methyl-1H-pyrazol-3-yl)acetate CAS No. 2171887-36-6

ethyl 2-(1-cyclopropyl-4-methyl-1H-pyrazol-3-yl)acetate

Cat. No.: B6602236
CAS No.: 2171887-36-6
M. Wt: 208.26 g/mol
InChI Key: DFFRWFHMPUWBLL-UHFFFAOYSA-N
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Description

Ethyl 2-(1-cyclopropyl-4-methyl-1H-pyrazol-3-yl)acetate is an organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound is characterized by the presence of a cyclopropyl group, a methyl group, and an ethyl ester moiety attached to the pyrazole ring, making it a valuable building block in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1-cyclopropyl-4-methyl-1H-pyrazol-3-yl)acetate typically involves the reaction of 1-cyclopropyl-4-methyl-1H-pyrazole-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC). The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-cyclopropyl-4-methyl-1H-pyrazol-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of ethyl 2-(1-cyclopropyl-4-methyl-1H-pyrazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, in its role as an antileishmanial agent, the compound may inhibit key enzymes in the parasite’s metabolic pathways, leading to its death . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Ethyl 2-(1-cyclopropyl-4-methyl-1H-pyrazol-3-yl)acetate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties .

Properties

IUPAC Name

ethyl 2-(1-cyclopropyl-4-methylpyrazol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-3-15-11(14)6-10-8(2)7-13(12-10)9-4-5-9/h7,9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFRWFHMPUWBLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN(C=C1C)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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